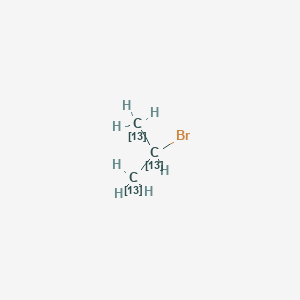
2-Bromopropane-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopropane-13C3, also known as isopropyl bromide, is a halogenated hydrocarbon with the molecular formula C3H7Br. This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications. It is a colorless liquid that is highly flammable and has a distinct odor .
Preparation Methods
2-Bromopropane-13C3 can be synthesized through several methods. One common method involves the reaction of isopropanol with hydrobromic acid. This reaction typically requires heating to facilitate the formation of 2-Bromopropane . Another method involves the use of phosphorus tribromide as a reagent, which reacts with isopropanol to produce 2-Bromopropane . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
2-Bromopropane-13C3 undergoes various chemical reactions, including elimination, substitution, and reduction reactions.
Elimination Reactions: When heated with a concentrated solution of sodium or potassium hydroxide in ethanol, this compound undergoes an elimination reaction to form propene.
Substitution Reactions: It can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of isopropanol.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of propane.
Scientific Research Applications
2-Bromopropane-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:
Biology: The labeled carbon-13 isotopes make it useful in metabolic studies and tracing biochemical pathways.
Industry: this compound is used as a solvent in industrial cleaning, degreasing, metal processing, and finishing.
Mechanism of Action
The mechanism of action of 2-Bromopropane-13C3 involves its ability to undergo elimination and substitution reactions. In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine. This rearrangement of electrons expels the bromine as a bromide ion and produces propene . In substitution reactions, the bromine atom is replaced by other nucleophiles, resulting in the formation of different products .
Comparison with Similar Compounds
2-Bromopropane-13C3 can be compared with other similar compounds such as bromoethane, 1-bromopropane, tert-butyl bromide, and 2-bromobutane .
Bromoethane: Similar to this compound, bromoethane is used as an alkylating agent in organic synthesis. it has a simpler structure with only two carbon atoms.
1-Bromopropane: This compound is used as a solvent and in the production of pharmaceuticals. It differs from this compound in the position of the bromine atom.
tert-Butyl Bromide: Used in organic synthesis, tert-butyl bromide has a more complex structure with a tertiary carbon atom bonded to the bromine.
2-Bromobutane: Similar to this compound, 2-bromobutane undergoes elimination and substitution reactions. it has a longer carbon chain and different reactivity due to its structure.
This compound stands out due to its labeled carbon-13 isotopes, making it particularly valuable in research applications involving isotopic labeling and tracing.
Properties
Molecular Formula |
C3H7Br |
|---|---|
Molecular Weight |
125.97 g/mol |
IUPAC Name |
2-bromo(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1+1,2+1,3+1 |
InChI Key |
NAMYKGVDVNBCFQ-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])Br |
Canonical SMILES |
CC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















